N-butyl-2-chloro-N-methylacetamide

Description

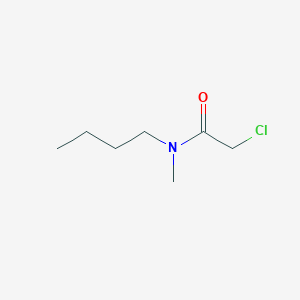

N-Butyl-2-chloro-N-methylacetamide (CAS: 32322-39-7) is a chloroacetamide derivative with the molecular formula C₇H₁₄ClNO. Structurally, it features a chloro group at the α-carbon of the acetamide backbone, an N-butyl substituent, and an N-methyl group. This compound is primarily utilized in research settings, though its specific applications remain less documented in publicly available literature .

Properties

IUPAC Name |

N-butyl-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO/c1-3-4-5-9(2)7(10)6-8/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDCVGFKCSILHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-chloro-N-methylacetamide typically involves the reaction of N-methylacetamide with butyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-chloro-N-methylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.

Major Products Formed

Substitution Reactions: Products include N-butyl-N-methylacetamide derivatives with different substituents replacing the chlorine atom.

Oxidation and Reduction: Products include N-oxides and amines, respectively.

Scientific Research Applications

N-butyl-2-chloro-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Employed in biochemical assays and studies involving enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-butyl-2-chloro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

N-Butyl-2-(4-Butyryl-2-Fluorophenoxy)Acetamide (Compound 30)

- CAS: Not explicitly provided.

- Molecular Formula: C₁₇H₂₃FNO₃.

- Substituents: A 4-butyryl-2-fluorophenoxy group replaces the chloro group at the α-carbon.

- Synthesis : Prepared via two methods:

- Method B : Bromoacetyl bromide, n-butylamine, and triethylamine.

- Method C : 1-(3-Fluoro-4-hydroxyphenyl)butan-1-one with 2-bromo-N-n-butylacetamide.

- Yield : 82%.

- Physical Properties : White solid, melting point 75°C, Rf = 0.32 (TLC).

- Applications : Intermediate in organic synthesis .

N-(4-Chloro-2-Nitrophenyl)-N-(Methylsulfonyl)Acetamide (Compound I)

- CAS: Not explicitly provided.

- Molecular Formula : C₉H₉ClN₂O₅S.

- Substituents : Nitro and methylsulfonyl groups on the aromatic ring.

- Synthesis : Reacting N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride.

Functional Analogs

Butachlor (N-(Butoxymethyl)-2-Chloro-N-(2,6-Diethylphenyl)Acetamide)

2-Cyano-N-[(Methylamino)Carbonyl]Acetamide

- CAS : 6972-77-4.

- Molecular Formula : C₅H₇N₃O₂.

- Substituents: Cyano and methylaminocarbonyl groups.

- Hazards: Limited toxicological data available; caution advised in handling .

Comparative Data Table

Key Findings and Implications

Structural Flexibility: The α-carbon position in chloroacetamides is highly modifiable. Substituting the chloro group with phenoxy or cyano groups alters reactivity and applications (e.g., herbicidal activity in butachlor vs. synthetic utility in Compound 30) .

Synthesis Efficiency : Higher yields (e.g., 82% for Compound 30) are achieved using bromoacetyl bromide intermediates, suggesting similar pathways could optimize this compound production .

Safety Considerations: Limited toxicological data for many acetamides (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide ) highlight the need for rigorous hazard assessments.

Biological Activity

N-butyl-2-chloro-N-methylacetamide (CAS Number: 39096-59-8) is a chemical compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry, biochemical assays, and industrial processes. This article provides an in-depth analysis of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the following structural formula:

This compound features a butyl group, a methyl group, and a chloro substituent on the acetamide backbone. The presence of the butyl group enhances its hydrophobicity, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites, thereby disrupting normal biochemical pathways. This mechanism is crucial in understanding its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor. For instance, it has been employed in biochemical assays to study enzyme kinetics and protein interactions. The compound's ability to modulate enzyme activity makes it valuable for drug discovery and development.

Applications in Research

This compound is utilized in various scientific research applications:

- Biochemical Assays : It is frequently used to assess enzyme inhibition and protein interactions.

- Medicinal Chemistry : Investigated for potential therapeutic properties, particularly as a precursor in the synthesis of pharmaceutical compounds.

- Industrial Applications : Employed in the production of agrochemicals and specialty chemicals .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. The structural modifications influenced their efficacy as antimicrobial agents .

- Anticancer Properties : Research has indicated that this compound derivatives possess anticancer activity, particularly against prostate cancer cell lines. The mechanism involves inducing apoptosis in cancer cells while sparing normal cells .

- Enzyme Interaction Studies : In a series of experiments aimed at understanding enzyme kinetics, this compound was shown to effectively inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-butyl-2-chloro-N-ethylacetamide | Ethyl instead of methyl | Similar enzyme inhibition |

| 2-chloro-N-methylacetamide | Lacks the butyl group | Reduced hydrophobicity; lower activity |

The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological interactions compared to these similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.